molecular formula C20H21N3O5 B2592479 2-amino-4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 884216-55-1

2-amino-4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2592479
CAS RN: 884216-55-1
M. Wt: 383.404
InChI Key: YRCUIAMQQZPIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Scientific Research Applications

Plant Chemical Defense Mechanisms

Background: This compound has been studied in the context of plant chemical defense. Researchers have discovered that controlled hydroxylations of diterpenoids, such as this compound, allow plants to defend themselves against herbivores without causing autotoxicity . Here’s how it works:

Mechanism:

Implications: Understanding this interplay between plants and herbivores sheds light on how plants solve the “toxic waste dump” problem—using potent chemical defenses without harming themselves. By regulating metabolic modifications, tobacco plants avoid autotoxicity while gaining effective herbivore defense mechanisms.

2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid

Properties:

This compound, also known as 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid , has potential applications in pharmaceuticals and biochemistry . Further research is needed to explore its precise roles.

Bis[2-Hydroxyethyl] Imino Tris-(Hydroxymethyl)-methane

Properties:

This compound, also known as Bis[2-Hydroxyethyl] Imino Tris-(Hydroxymethyl)-methane , is used as an Fmoc linker in peptide synthesis . It facilitates the attachment of amino acids during solid-phase peptide assembly.

4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic Acid

Properties:

This compound, also known as 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid , serves as an Fmoc linker in organic synthesis and peptide chemistry . Its versatility makes it valuable for constructing complex molecules.

properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-11-8-16-18(20(25)23(11)6-7-24)17(13(10-21)19(22)28-16)12-4-5-14(26-2)15(9-12)27-3/h4-5,8-9,17,24H,6-7,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCUIAMQQZPIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

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